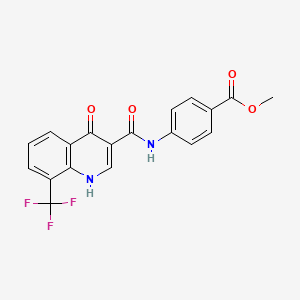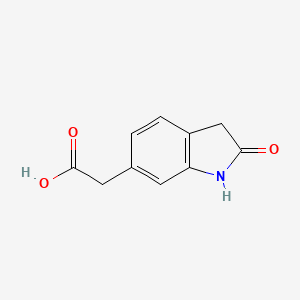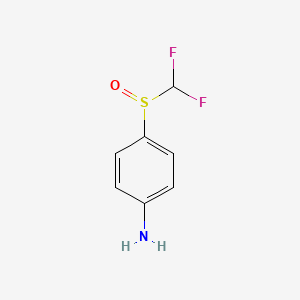
Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a hydroxy group in the compound suggests that it may have unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Friedlander synthesis, which is a condensation reaction between 2-aminobenzaldehyde and a ketone or keto acid. For instance, the synthesis of N-methylquindoline carboxamides was achieved by Friedlander condensation between methyl 2-amino-3-formyl benzoate and 3-acetoxy-1-acetylindoles, followed by exhaustive methylation with methyl iodide . Similarly, the synthesis of quinoline-8-yl-4-((4-n-alkoxy benzylidene)amino) benzoate derivatives involved characterisation by spectroscopic techniques and confirmed the structure of the compounds .
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored by substituting different functional groups at various positions on the quinoline ring. For example, the synthesis of oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid resulted in helical structures characterized by single crystal X-ray diffraction and NMR . The introduction of substituents can significantly affect the molecular conformation and stability of these compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including N-methylation, amination, and coupling reactions. The N-methylation of quinoline-2-carboxamide derivatives was performed using [11C]methyl iodide or [11C]methyl triflate, which are important for the synthesis of radioligands . The coupling reactions are also crucial for creating more complex quinoline-based structures, as seen in the synthesis of quinoline amino acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of quinoline-8-yl-4-((4-n-alkoxy benzylidene)amino) benzoate derivatives were studied using polarizing optical light microscopy and differential scanning calorimetry, revealing liquid crystalline properties . The introduction of specific substituents can enhance the cytotoxic potency of these compounds, as seen in the case of substituted indeno[1,2-b]quinoline-6-carboxamides .
Scientific Research Applications
Radioligand Development
Methyl 4-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate and its derivatives have been explored for their potential as radioligands in positron emission tomography (PET) imaging. Specifically, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo, showing high specific binding to PBR in various organs and suggesting promise for PBR imaging with PET (Matarrese et al., 2001).
Antibacterial Activity
Compounds related to this compound, such as optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, have been synthesized and demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential in developing new antibacterial agents (Lingaiah et al., 2012).
Antimicrobial Agents
Derivatives of this compound have been synthesized and tested for antimicrobial activity. For example, novel pyrazolo[3,4-d]pyrimidine derivatives, designed from the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline, showed significant antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Holla et al., 2006).
Structural Studies
Research into the structure and spectroscopy of related compounds, such as cross-conjugated and pseudo-cross-conjugated quinolinium-ethynyl-benzoate mesomeric betaines, provides insight into their chemical and spectroscopic behaviors. These studies contribute to a deeper understanding of their structural properties and potential applications in various fields (Batsyts et al., 2018).
Cytotoxic Activity
Quinoline derivatives have been explored for their cytotoxic activity against cancer cells. For instance, a series of mono- and dimeric N-methylquindoline carboxamides showed potent cytotoxicity against several cancer cell lines, indicating their potential utility in cancer treatment (Chen et al., 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-28-18(27)10-5-7-11(8-6-10)24-17(26)13-9-23-15-12(16(13)25)3-2-4-14(15)19(20,21)22/h2-9H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQSOGAEQVJXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)
![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)
